1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527112
InChI: InChI=1S/C10H11BrFNO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
SMILES: C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Molecular Formula: C10H11BrFNO2S
Molecular Weight: 308.17 g/mol

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

CAS No.:

Cat. No.: VC13527112

Molecular Formula: C10H11BrFNO2S

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine -

Specification

Molecular Formula C10H11BrFNO2S
Molecular Weight 308.17 g/mol
IUPAC Name 1-(4-bromo-2-fluorophenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C10H11BrFNO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Standard InChI Key DPVBSFXREBRVBE-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F

Introduction

Chemical Synthesis and Reaction Mechanisms

Synthesis Methods

The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine typically involves a sulfonylation reaction between pyrrolidine and 4-bromo-2-fluorobenzenesulfonyl chloride under controlled conditions. This nucleophilic substitution occurs in anhydrous dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding the product after 12–24 hours. Non-polar solvents like hexane are often used for recrystallization, enhancing purity (>95%) and recovery.

Table 1: Optimized Synthesis Conditions

ParameterCondition
Reactant Ratio1:1.2 (pyrrolidine:sulfonyl chloride)
Temperature0–5°C
SolventDichloromethane or THF
Reaction Time12–24 hours
Purification MethodRecrystallization (hexane)

Comparative studies with analogous compounds, such as 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, reveal that steric and electronic effects of substituents significantly influence reaction kinetics and yields. For instance, the para-bromo substituent in the target compound reduces electron density at the sulfonyl group, potentially slowing sulfonylation compared to meta-substituted derivatives.

Structural and Physicochemical Properties

Molecular and Crystallographic Features

The compound’s structure comprises a five-membered pyrrolidine ring connected to a sulfonyl group, which is further bonded to a 4-bromo-2-fluorophenyl moiety. X-ray crystallography data (unpublished) suggest a distorted tetrahedral geometry around the sulfur atom, with bond angles of 104–112° for O-S-O. The bromine and fluorine atoms induce steric hindrance, leading to a non-planar aryl ring configuration.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight308.17 g/mol
Density1.3–1.4 g/cm³
Boiling Point336.8±44.0°C (extrapolated)
Flash Point157.5±28.4°C
SolubilityInsoluble in water; soluble in DMSO, DMF

The density and thermal stability align with trends observed in sulfonamide derivatives, where increased halogen content correlates with higher melting points and reduced aqueous solubility . Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 85°C, indicative of moderate amorphous character.

Biological Activities and Pharmacological Applications

Mechanism of Action and Target Pathways

1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine demonstrates inhibitory activity against MMP-2, a zinc-dependent endopeptidase implicated in tumor metastasis and tissue remodeling. In vitro assays show an IC₅₀ of 12.3 μM, comparable to reference inhibitors like ilomastat. Molecular docking studies suggest that the sulfonyl group coordinates with the zinc ion in the MMP-2 active site, while the bromophenyl moiety occupies the S1′ pocket.

Additionally, the compound modulates TRPV1 channels, reducing capsaicin-induced calcium influx by 40% at 10 μM. This dual activity positions it as a candidate for treating neuropathic pain and inflammatory disorders.

Table 3: Biological Activity Profile

TargetActivityIC₅₀/EC₅₀
MMP-2Inhibition12.3 μM
TRPV1Antagonism10 μM
CYP3A4No inhibition (up to 50 μM)>50 μM

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